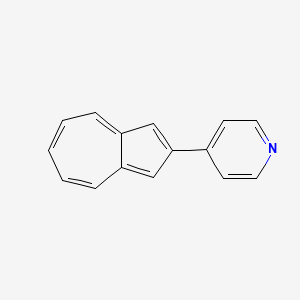
4-(Azulen-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Azulen-2-yl)pyridine is a unique compound that combines the azulene and pyridine moieties. Azulene is a nonbenzenoid aromatic hydrocarbon known for its deep blue color and unique electronic properties, while pyridine is a basic heterocyclic organic compound with a nitrogen atom. The combination of these two structures results in a compound with interesting chemical and physical properties, making it a subject of significant scientific interest.
Méthodes De Préparation
The synthesis of 4-(Azulen-2-yl)pyridine typically involves the coupling of azulene with pyridine derivatives. One common method is the reaction of 2-chloroazulene with pyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Analyse Des Réactions Chimiques
4-(Azulen-2-yl)pyridine undergoes various types of chemical reactions, including:
Electrophilic Substitution: The azulene moiety can undergo electrophilic substitution reactions due to its electron-rich nature. Common reagents include halogens and nitrating agents.
Nucleophilic Substitution: The pyridine ring can participate in nucleophilic substitution reactions, especially at the 2- and 4-positions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Major products formed from these reactions include halogenated derivatives, nitro compounds, and various substituted pyridines and azulenes.
Applications De Recherche Scientifique
4-(Azulen-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers. Its unique electronic properties make it useful in the study of aromaticity and electronic interactions.
Mécanisme D'action
The mechanism of action of 4-(Azulen-2-yl)pyridine is largely dependent on its interaction with various molecular targets. The azulene moiety can interact with enzymes and receptors, potentially inhibiting their activity. For example, azulene derivatives are known to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The pyridine ring can also interact with metal ions and other electrophilic species, making it useful in coordination chemistry and catalysis.
Comparaison Avec Des Composés Similaires
4-(Azulen-2-yl)pyridine can be compared with other azulene and pyridine derivatives:
4-(Azulen-1-yl)pyridine: Similar structure but with the azulene moiety attached at a different position, leading to different electronic properties and reactivity.
Azulene: The parent compound, known for its deep blue color and unique aromaticity.
Pyridine: The parent heterocycle, widely used in organic synthesis and as a solvent.
The uniqueness of this compound lies in the combination of the azulene and pyridine moieties, which imparts unique electronic and chemical properties not found in the individual components .
Propriétés
Numéro CAS |
921228-59-3 |
|---|---|
Formule moléculaire |
C15H11N |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
4-azulen-2-ylpyridine |
InChI |
InChI=1S/C15H11N/c1-2-4-13-10-15(11-14(13)5-3-1)12-6-8-16-9-7-12/h1-11H |
Clé InChI |
UMJSHRXNMXBOFH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=C2C=C1)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide](/img/structure/B12618675.png)
![2-[4-(2-Methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid](/img/structure/B12618679.png)
![3,6-Dihexyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B12618683.png)
![4-[(4-Fluorophenyl)ethynyl]furan-2(5H)-one](/img/structure/B12618693.png)
![16-[4-(4-Methylbenzoyl)phenyl]hexadecanoic acid](/img/structure/B12618701.png)
![ethyl N-[2-amino-4-[(3-methylphenyl)methoxy]phenyl]carbamate](/img/structure/B12618704.png)
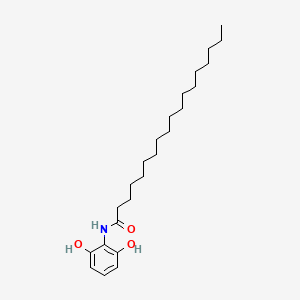
![(11R,12S,16R)-11-(4-fluorobenzoyl)-14-(2-methyl-5-nitrophenyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12618720.png)
![(10R,11S,15R,16S)-16-(4-bromobenzoyl)-4-chloro-13-phenyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B12618729.png)
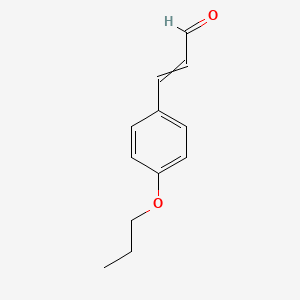
![6-(2-Bromo-1,3-oxazol-5-yl)-3-tert-butyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12618739.png)
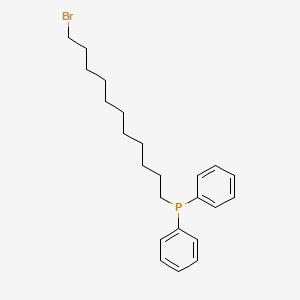
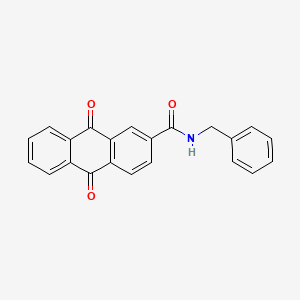
![L-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-N-methyl-L-serine](/img/structure/B12618745.png)
